![molecular formula C17H14FN3O5S2 B2569687 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886956-17-8](/img/structure/B2569687.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

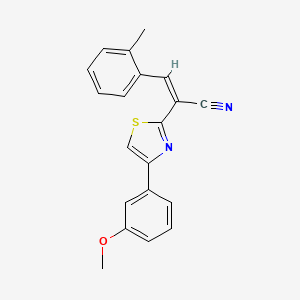

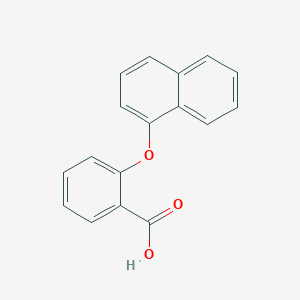

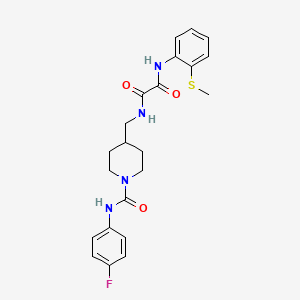

The compound contains a benzo[d][1,3]dioxol-5-ylmethyl moiety, which is a common feature in many organic compounds, including some pharmaceuticals . It also contains a 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-ylthio moiety, which is less common and might confer unique properties to the compound.

Molecular Structure Analysis

The compound’s structure suggests it might have interesting chemical properties. The benzo[d][1,3]dioxol-5-ylmethyl moiety is a common feature in many organic compounds, including some pharmaceuticals . The 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-ylthio moiety is less common and might confer unique properties to the compound.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the benzo[d][1,3]dioxol-5-ylmethyl moiety might undergo reactions typical of aromatic compounds, while the 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-ylthio moiety might undergo reactions typical of sulfur-containing compounds .Wissenschaftliche Forschungsanwendungen

- The unique structure of this compound suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may interfere with cell proliferation and induce apoptosis, making it a promising candidate for further investigation in cancer therapy .

- ABC transporters play a crucial role in drug efflux and cellular detoxification. Some derivatives of this compound have been studied as modulators of ABC transporters, especially for the treatment of cystic fibrosis. By affecting transporter activity, they could enhance drug delivery or reduce drug resistance .

- The benzodioxole scaffold has attracted interest in neuroprotection research. This compound’s ability to cross the blood-brain barrier and its potential antioxidant properties make it relevant for neurodegenerative diseases. Investigations into its impact on neuronal survival, oxidative stress, and neuroinflammation are ongoing .

- Benzodioxole derivatives often exhibit antimicrobial properties. Researchers have explored their effects against bacteria, fungi, and parasites. This compound’s unique combination of functional groups could contribute to its antimicrobial efficacy, making it a subject of interest for drug development .

- Beyond its applications, the compound’s synthetic methodology is noteworthy. Researchers have developed efficient routes for its total synthesis, including Pd-catalyzed arylation and asymmetric hydrogenation. These synthetic strategies have broader implications for other complex molecules with similar structural features .

- The benzodioxole ring system has been explored for the synthesis of functionalized benzo[1,3]dioxin-4-ones. These derivatives have potential applications in medicinal chemistry, including as enzyme inhibitors or bioactive compounds. The synthetic methods developed for this compound could inspire similar approaches in related research .

Anticancer Properties

Modulation of ATP-Binding Cassette Transporters (ABC Transporters)

Neuroprotective Effects

Antimicrobial Activity

Synthetic Methodology and Total Synthesis

Functionalized Benzo[1,3]dioxin-4-ones

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O5S2/c18-11-2-3-12-15(6-11)28(23,24)21-17(20-12)27-8-16(22)19-7-10-1-4-13-14(5-10)26-9-25-13/h1-6H,7-9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESHHZHQTZHWGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569605.png)

![N-(3-methoxypropyl)-2-(4-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2569609.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2569613.png)

![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)

![N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2569624.png)